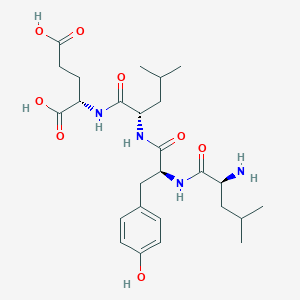![molecular formula C11H13NO4 B14182016 Methyl 3-[3-(hydroxycarbamoyl)phenyl]propanoate CAS No. 927183-50-4](/img/structure/B14182016.png)
Methyl 3-[3-(hydroxycarbamoyl)phenyl]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-[3-(hydroxycarbamoyl)phenyl]propanoate is an organic compound with the molecular formula C11H13NO4 It is a methyl ester derivative of 3-[3-(hydroxycarbamoyl)phenyl]propanoic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[3-(hydroxycarbamoyl)phenyl]propanoate typically involves the esterification of 3-[3-(hydroxycarbamoyl)phenyl]propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-[3-(hydroxycarbamoyl)phenyl]propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 3-[3-(hydroxycarbamoyl)phenyl]propanoic acid and methanol.
Reduction: The carbonyl group in the ester can be reduced to form the corresponding alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Hydrolysis: 3-[3-(hydroxycarbamoyl)phenyl]propanoic acid and methanol.
Reduction: 3-[3-(hydroxycarbamoyl)phenyl]propanol.
Substitution: Various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 3-[3-(hydroxycarbamoyl)phenyl]propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 3-[3-(hydroxycarbamoyl)phenyl]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxycarbamoyl group can form hydrogen bonds with active site residues, leading to inhibition or modulation of enzyme activity. The ester group can also participate in interactions with hydrophobic pockets within the target protein.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-phenylpropanoate: Similar structure but lacks the hydroxycarbamoyl group.
Methyl 3-(hydroxyphenyl)propanoate: Similar structure but the hydroxy group is directly attached to the phenyl ring.
Uniqueness
Methyl 3-[3-(hydroxycarbamoyl)phenyl]propanoate is unique due to the presence of both the ester and hydroxycarbamoyl groups, which confer distinct chemical and biological properties. The hydroxycarbamoyl group enhances its ability to form hydrogen bonds, making it a more effective inhibitor or modulator of enzyme activity compared to similar compounds.
Propiedades
Número CAS |
927183-50-4 |
|---|---|
Fórmula molecular |
C11H13NO4 |
Peso molecular |
223.22 g/mol |
Nombre IUPAC |
methyl 3-[3-(hydroxycarbamoyl)phenyl]propanoate |
InChI |
InChI=1S/C11H13NO4/c1-16-10(13)6-5-8-3-2-4-9(7-8)11(14)12-15/h2-4,7,15H,5-6H2,1H3,(H,12,14) |
Clave InChI |
JOKBVCQTBWMEFH-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCC1=CC(=CC=C1)C(=O)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[6-(3-Methoxyphenyl)pyridin-2-yl]methyl}-2-methylpropanamide](/img/structure/B14181935.png)
![4-Ethyl-2-propyl-1H-pyrrolo[3,4-b]quinoline-1,3,9(2H,4H)-trione](/img/structure/B14181941.png)
![5-(Naphthalen-1-yl)-3,4-dihydro-1H-naphtho[2,3-c]pyran-1-one](/img/structure/B14181947.png)
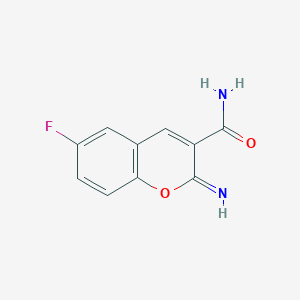
![6-[[4-(Trifluoromethyl)phenyl]methyl]-2,6-diazaspiro[3.5]nonane](/img/structure/B14181958.png)
![[(12-Methoxy-12-phenyldodecoxy)-diphenylmethyl]benzene](/img/structure/B14181966.png)
![3,6-Dihexylthieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B14181969.png)
![(6S)-6-(4-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B14181977.png)
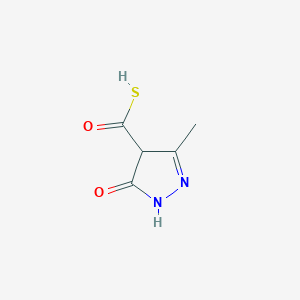
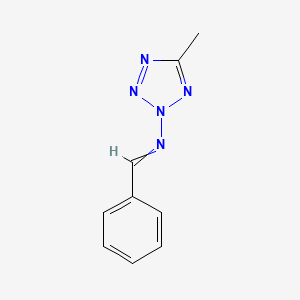
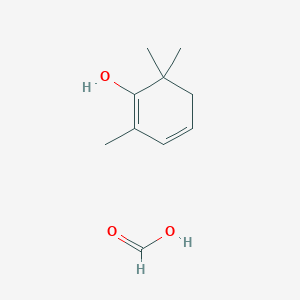
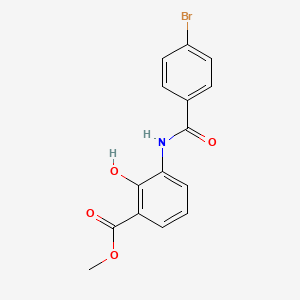
![4-{4-[3-(Trifluoromethoxy)phenoxy]piperidin-1-yl}phenol](/img/structure/B14182009.png)
